Danshensu

Vue d'ensemble

Description

Acide alpha-(3,4-dihydroxyphényl)lactique: Ce composé est reconnu pour ses propriétés antioxydantes et anti-inflammatoires, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .

Applications De Recherche Scientifique

Chemistry: alpha-(3,4-Dihydroxyphenyl)lactic acid is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry .

Biology: In biological research, it is studied for its role in cellular antioxidant mechanisms and its potential to protect cells from oxidative stress .

Medicine: The compound has shown promise in the treatment of cardiovascular diseases, neurodegenerative disorders, and as an anti-inflammatory agent .

Industry: In the industrial sector, alpha-(3,4-Dihydroxyphenyl)lactic acid is used in the formulation of health supplements and cosmetic products due to its antioxidant properties .

Mécanisme D'action

Target of Action

Danshensu has been found to interact with several targets. In the context of Ankylosing Spondylitis (AS), a chronic inflammatory disease, this compound targets were identified in four drugs-genes databases . The main signaling pathways associated with these targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . In another study, it was found that this compound displayed agonistic activity towards GPR35 .

Mode of Action

This compound interacts with its targets resulting in various changes. For instance, in the case of AS, a low concentration of tumor necrosis factor (TNF)-α promoted the differentiation of osteoblasts; this was inhibited by this compound . This compound also has antioxidant, anti-inflammatory, and anti-platelet aggregation activities .

Biochemical Pathways

This compound affects several biochemical pathways. In the treatment of Doxorubicin-induced cardiotoxicity, the network pharmacology results indicate that CAT, SOD, GPX1, IL-6, TNF, BAX, BCL-2, and CASP3 play an important role in this process, and Keap1 is the main target of DOX-induced cardiac oxidative stress . The Keap1-Nrf2/NQO1 pathway was confirmed by animal experiments .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . This suggests that this compound could be developed as an injection due to its poor oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the context of AS, this compound exerts an anti-osteogenic effect via suppression of JNK and ERK signaling . In the treatment of Doxorubicin-induced cardiotoxicity, this compound effectively reduced oxidative stress, inflammation, and apoptosis in the damaged heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known that this compound is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure .

Analyse Biochimique

Biochemical Properties

Danshensu plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, this compound reduces oxidative stress in cells . Additionally, this compound interacts with nitric oxide synthase, enhancing the production of nitric oxide, which is crucial for vasodilation and cardiovascular health . The compound also binds to proteins such as albumin, which aids in its transport and distribution within the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage by reducing ROS levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . In endothelial cells, this compound promotes cell survival and inhibits apoptosis by modulating the PI3K/AKT signaling pathway . Furthermore, this compound influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound exerts its effects primarily through its antioxidant properties. It activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione S-transferase . This compound also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, this compound interacts with the Sirt1/FoxO1/Rab7 signaling pathway, enhancing autophagy and reducing oxidative stress in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to air or light can lead to oxidation and polymerization, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant neuroprotective and cardioprotective effects without any adverse effects . At higher doses, this compound can cause toxicity, leading to liver and kidney damage . The therapeutic window for this compound is relatively wide, but it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase II metabolism, primarily through methylation, sulfation, and acetylation . The major metabolites of this compound include methylated and sulfated derivatives, which are excreted primarily through urine . This compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin, facilitating its transport in the bloodstream . This compound is distributed to various tissues, including the heart, liver, kidneys, and brain . The compound is also taken up by endothelial cells through specific transporters, enhancing its bioavailability and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . This compound also targets the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'acide alpha-(3,4-dihydroxyphényl)lactique implique généralement l'hydroxylation de dérivés de l'acide phénylpropanoïque. Une méthode courante consiste à utiliser des réactifs chimiques tels que le peroxyde d'hydrogène et l'acide acétique dans des conditions contrôlées de température et de pH .

Méthodes de production industrielle: La production industrielle de l'acide alpha-(3,4-dihydroxyphényl)lactique implique souvent des approches biotechnologiques, notamment l'utilisation de fermentation microbienne. Cette méthode exploite les voies métaboliques de micro-organismes spécifiques pour produire le composé en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions:

Réduction: Le composé peut être réduit en ses alcools correspondants dans des conditions spécifiques.

Substitution: Il peut subir des réactions de substitution électrophile, en particulier en présence d'acides ou de bases forts.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, enzyme tyrosinase.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution: Acide sulfurique, acide chlorhydrique.

Principaux produits formés:

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Dérivés d'alcool.

Substitution: Divers dérivés phényliques substitués.

Applications de la recherche scientifique

Chimie: L'acide alpha-(3,4-dihydroxyphényl)lactique est utilisé comme précurseur dans la synthèse de divers composés organiques et comme étalon en chimie analytique .

Biologie: En recherche biologique, il est étudié pour son rôle dans les mécanismes antioxydants cellulaires et son potentiel pour protéger les cellules du stress oxydatif .

Médecine: Le composé s'est avéré prometteur dans le traitement des maladies cardiovasculaires, des maladies neurodégénératives et comme agent anti-inflammatoire .

Industrie: Dans le secteur industriel, l'acide alpha-(3,4-dihydroxyphényl)lactique est utilisé dans la formulation de compléments alimentaires et de produits cosmétiques en raison de ses propriétés antioxydantes .

Mécanisme d'action

L'acide alpha-(3,4-dihydroxyphényl)lactique exerce ses effets principalement par l'activation de la voie de signalisation PI3K/Akt/Nrf2. Cette activation conduit à la régulation positive de l'hémoxygénase-1 (HO-1), qui joue un rôle crucial dans la protection des cellules contre les dommages oxydatifs . Le composé interagit également avec diverses cibles moléculaires, y compris des enzymes impliquées dans les réponses au stress oxydatif .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide 3,4-dihydroxyphénylacétique

- 3,4-Dihydroxyphénylalanine (L-DOPA)

- Acide 3,4-dihydroxybenzoïque

Unicité: L'acide alpha-(3,4-dihydroxyphényl)lactique est unique en raison de ses deux groupes hydroxyle sur le cycle phényle et du groupe acide lactique, qui confèrent à la fois des propriétés antioxydantes et anti-inflammatoires. Cette combinaison ne se retrouve pas couramment dans d'autres composés similaires, ce qui la rend particulièrement efficace dans diverses applications thérapeutiques .

Propriétés

IUPAC Name |

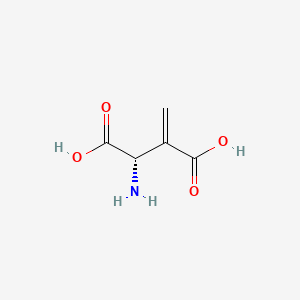

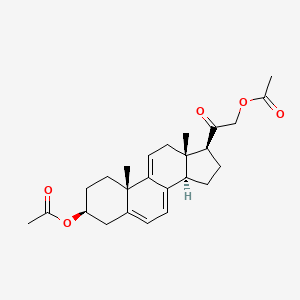

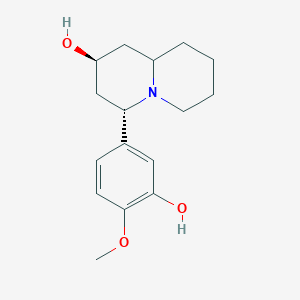

2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGMYGNFKSMYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945346 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22681-72-7 | |

| Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Danshensu exert its cardiovascular protective effects?

A1: Studies indicate that this compound exhibits cardiovascular protection through multiple mechanisms, including:

- Vasodilation: this compound can activate calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. [, ]

- Anti-hypertension: In spontaneously hypertensive rats, this compound has been shown to lower blood pressure, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias. [, ]

- Anti-thrombotic effects: this compound demonstrates anti-platelet aggregation and anti-thrombotic properties, potentially by inhibiting cyclooxygenase-2 (COX-2) and modulating the balance of thromboxane A2 (TXA2) and prostacyclin (PGI2). []

Q2: What is the role of this compound in cancer treatment?

A2: this compound exhibits anti-tumor effects in various cancer models, including lung, colon, liver, and oral cancer. Some of the proposed mechanisms include:

- Inhibition of tumor cell proliferation and metastasis: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , ]

- Enhancement of chemosensitivity: Studies suggest that this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin and Oxaliplatin. [, , ]

- Regulation of signaling pathways: this compound has been implicated in modulating various signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, TGF-β/Smad, and p38 MAPK pathways. [, , , ]

Q3: How does this compound impact the nervous system?

A3: Research suggests that this compound possesses neuroprotective properties, potentially through the following mechanisms:

- Anti-inflammatory effects: this compound can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines. [, , ]

- Antioxidant activity: this compound can scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. [, , ]

- Modulation of signaling pathways: this compound has been shown to regulate signaling pathways involved in neuronal survival and inflammation, such as the TLR4/NF-κB and Nrf2/HO-1 pathways. []

Q4: What is the bioavailability of this compound?

A4: this compound exhibits relatively low oral bioavailability, estimated to be around 9.53% in rats. [] This suggests that it is poorly absorbed from the gastrointestinal tract.

Q5: How is this compound metabolized and excreted?

A5: Following intravenous administration in rats, approximately 46.99% of this compound is excreted unchanged in urine, with a smaller proportion (1.16%) excreted in feces. [] The main metabolic pathways involve phase II reactions, including methylation, sulfation, and acetylation. []

Q6: Does this compound cross the blood-brain barrier?

A6: Yes, this compound can cross the blood-brain barrier, and this process appears to be influenced by P-glycoprotein (P-gp), an efflux transporter. [] Inhibition of P-gp has been shown to increase this compound concentrations in the brain. []

Q7: Are there any known drug interactions with this compound?

A7: Yes, this compound has been shown to interact with certain drugs:

- Irbesartan: this compound can increase the systemic exposure of Irbesartan by inhibiting its metabolism by CYP2C9, a drug-metabolizing enzyme. []

- Rosuvastatin: this compound can inhibit the uptake of Rosuvastatin by hepatocytes, potentially leading to increased Rosuvastatin levels. [] This interaction seems to be mediated by organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. []

Q8: What is known about the safety profile of this compound?

A8: While generally considered safe, research suggests that long-term use of high doses of this compound should be approached with caution. Some studies have reported potential adverse effects, including:

- Bleeding risk: While not observed in all studies, prolonged use of this compound, especially at high doses, might increase the risk of bleeding in some cases. []

- Drug interactions: As mentioned earlier, this compound can interact with certain drugs, potentially altering their pharmacokinetics and increasing the risk of adverse effects. [, ]

Q9: What strategies can be used to improve the bioavailability of this compound?

A9: Several approaches have been explored to enhance the bioavailability and therapeutic efficacy of this compound, including:

- Phospholipid complexation: Formulating this compound as a phospholipid complex has been shown to significantly increase its oral bioavailability in rats. []

- Sustained-release formulations: The development of sustained-release pellets of this compound has demonstrated prolonged drug release and improved bioavailability in rabbits. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)

![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)